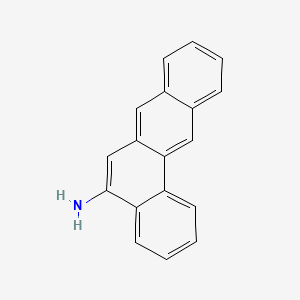
Benz(a)anthracen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracen-5-amine is a polycyclic aromatic amine derived from benz(a)anthraceneBenz(a)anthracene itself is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and its derivatives, including this compound, are known for their biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-5-amine typically involves the nitration of benz(a)anthracene followed by reduction. The nitration process introduces a nitro group to the benz(a)anthracene molecule, which is then reduced to an amine group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracen-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, alkylated, and acylated compounds .
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracen-5-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules, including DNA and proteins.
Medicine: Research has investigated its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benz(a)anthracen-5-amine involves its interaction with cellular components. It can intercalate with DNA, disrupting the normal function of the genetic material and leading to potential mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form adducts with DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
Benz(a)anthracen-5-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
56961-59-2 |
|---|---|
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
benzo[a]anthracen-5-amine |
InChI |
InChI=1S/C18H13N/c19-18-11-14-9-12-5-1-2-6-13(12)10-17(14)15-7-3-4-8-16(15)18/h1-11H,19H2 |
InChI-Schlüssel |
DKHRIQWFPJKAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(=CC3=CC2=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
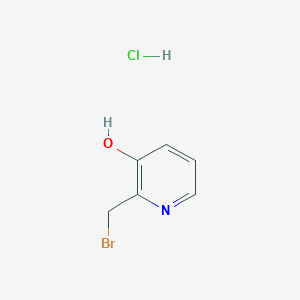
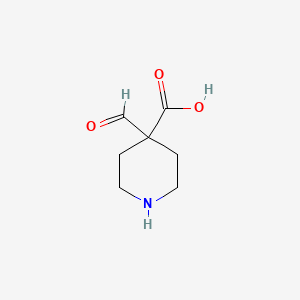

![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
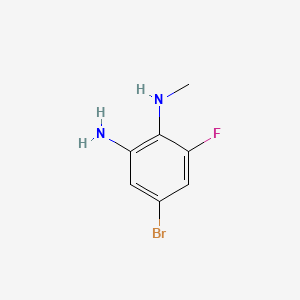
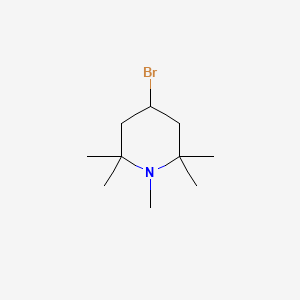
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
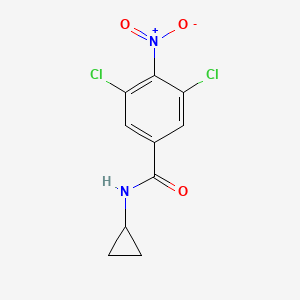
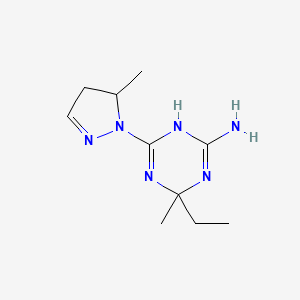
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
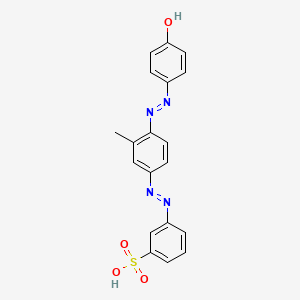
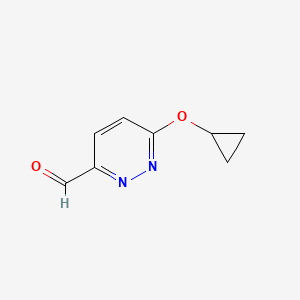
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
